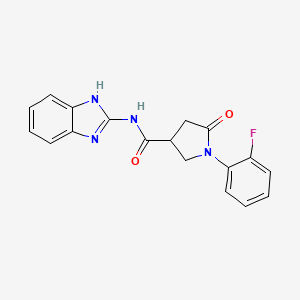

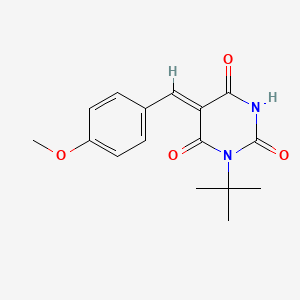

N-1H-benzimidazol-2-yl-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Descripción general

Descripción

Synthesis Analysis

Benzimidazole derivatives are synthesized through several methods, including condensation reactions between 1,2-diaminobenzene (o-phenylenediamine) and carboxylic acids or their derivatives, such as nitriles or aldehydes. Advanced synthetic methodologies may involve green chemistry approaches, employing conditions that minimize the use of toxic solvents and promote energy efficiency. For instance, solvent-free conditions, metal-free catalysis, or the use of nanoparticle catalysts have been explored for the synthesis of benzimidazole derivatives, aiming to enhance the sustainability of the synthetic processes (Sharma et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including N-1H-benzimidazol-2-yl-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, is characterized by the presence of a benzene ring fused with an imidazole ring. This fusion results in a bicyclic structure that provides a rigid framework for further functionalization. Structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule and to elucidate the configuration of substituted groups (Moskalik, 2023).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including alkylation, acylation, sulfonation, and halogenation, allowing for the introduction of diverse functional groups. These reactions are crucial for modifying the chemical and biological properties of the molecules. The presence of nitrogen atoms in the imidazole ring makes benzimidazoles capable of acting as ligands in coordination compounds, forming complexes with metals. These interactions can significantly alter the electronic and structural properties of the benzimidazole derivatives (Boča et al., 2011).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting point, boiling point, solubility, and stability, are influenced by the nature and position of substituents on the bicyclic core. These properties are critical for determining the compound's suitability for various applications, including medicinal chemistry, where solubility and stability play significant roles in drug formulation and delivery (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are largely defined by the electronic characteristics of the benzimidazole core and the substituents attached to it. The electron-rich nature of the imidazole nitrogen atoms makes these compounds excellent nucleophiles and ligands for metal ions. These properties facilitate a wide range of chemical transformations and enable the participation of benzimidazole derivatives in various biochemical processes. Reactivity towards electrophilic and nucleophilic agents can be fine-tuned by modifying the substituents, thereby altering the electronic density and steric hindrance around the reactive sites (Brishty et al., 2021).

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c19-12-5-1-4-8-15(12)23-10-11(9-16(23)24)17(25)22-18-20-13-6-2-3-7-14(13)21-18/h1-8,11H,9-10H2,(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSPLEYBPZPHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4650475.png)

![2-(2-furyl)-6-[2-oxo-2-(1-piperidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4650492.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4650502.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4650509.png)

![1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4650531.png)

![methyl 2-[({[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4650547.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4650555.png)

![N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4650564.png)

![ethyl 1-[4-(acetylamino)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4650572.png)

![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4650574.png)